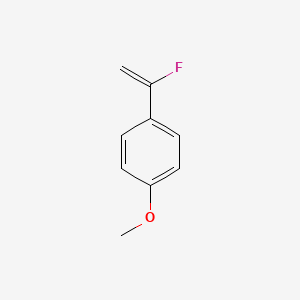

1-(1-Fluorovinyl)-4-methoxybenzene

Description

1-(1-Fluorovinyl)-4-methoxybenzene is a fluorinated aromatic compound characterized by a methoxy group at the para position of a benzene ring and a monofluorinated vinyl substituent. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and catalytic transformations. The fluorine atom’s electronegativity and the vinyl group’s conjugation with the aromatic ring influence its reactivity and stability .

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

1-(1-fluoroethenyl)-4-methoxybenzene |

InChI |

InChI=1S/C9H9FO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |

InChI Key |

VBPKIWIFENWSNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Vinyl Analogs

Key Insights :

- Fluorine’s electronegativity enhances electrophilicity and stabilizes transition states in cross-coupling reactions, as seen in Rh-catalyzed systems .

- Brominated analogs exhibit lower bond dissociation energies, making them more reactive in substitution reactions but less stable under harsh conditions .

Substituent Variation on the Benzene Ring

Key Insights :

- Bulky substituents (e.g., cyclopropylmethyl) introduce steric effects that hinder aromatic ring conjugation, altering UV-Vis absorption profiles .

- Electron-withdrawing groups (e.g., pentafluorosulfanyl) significantly lower the HOMO energy of the benzene ring, affecting redox behavior .

Functional Group Comparison in Catalytic Reactions

| Reaction Type | Compound Used | Catalyst/Reagents | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Cross-Coupling | 1-(2,2-Difluorovinyl)-4-methoxybenzene | RhCp*(CH₃CN)₃₂ | 89% yield, >20:1 stereo | Fluorine’s inductive effect stabilizes intermediates |

| Hunsdiecker Bromination | 1-(2-Bromovinyl)-4-methoxybenzene | HBF₄-C | Moderate yield | Bromine’s leaving-group ability facilitates decarboxylation |

| Ugi Multicomponent | 1-(Isocyanomethyl)-4-methoxybenzene | Split-Ugi conditions | High diversity | Methoxy group enhances solubility in polar solvents |

Physical and Spectroscopic Properties

NMR Shifts :

- 1-(1-Fluorovinyl)-4-methoxybenzene : $^{19}\text{F}$ NMR typically shows a singlet near -120 ppm due to the vinyl-F group. $^{1}\text{H}$ NMR reveals deshielded vinyl protons (δ 5.5–6.5 ppm) .

- Brominated Analogs : $^{13}\text{C}$ NMR signals for brominated carbons appear at 105–125 ppm, distinct from fluorine’s sharper peaks .

Thermal Stability :

- Fluorinated compounds exhibit higher thermal stability (decomposition >200°C) compared to brominated analogs (<150°C) due to stronger C–F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.